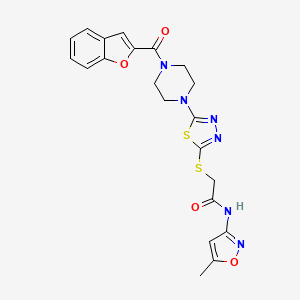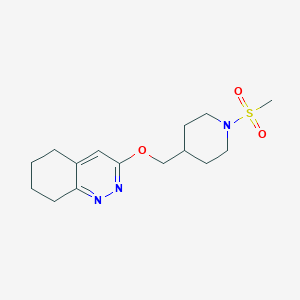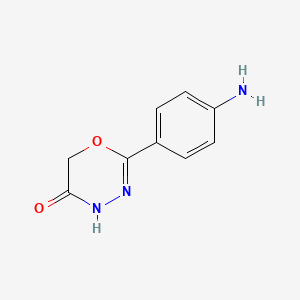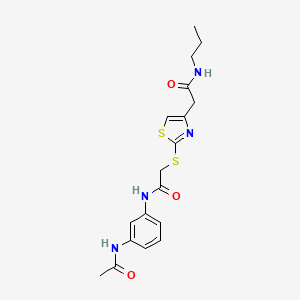![molecular formula C15H14N2OS B2382812 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone CAS No. 2034607-27-5](/img/structure/B2382812.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone, also known as TBCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBCM belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of compounds related to 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone involves innovative techniques to create tricyclic structures through reactions that form C–S and C–C bonds efficiently. A notable example includes the synthesis of iminothiophenone-fused quinolines, which proceed via high atom economy and the oxidation through tandem reactions. This method showcases the potential for developing highly conjugated Schiff bases and diverse compounds through serendipitous reactions (Shiri et al., 2016).
Antibacterial Applications
Novel antibacterial agents, such as thiazolopyrazine-incorporated tetracyclic quinolones, demonstrate potent in vitro and in vivo activities against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin and other antibiotics. This research suggests the promising application of related compounds in combating resistant bacterial infections (Inoue et al., 1994).
Antibacterial Polymers
Research into the development of antibacterial polymers involves the synthesis of acrylate and methacrylate homopolymers derived from structures similar to this compound. These polymers demonstrate enhanced antibacterial activity, suggesting applications in materials science for developing antimicrobial surfaces (Kumar et al., 2017).
Muscarinic Activities
The synthesis of 1,2,4-thiadiazoles with structural elements related to this compound has been explored for their muscarinic activities. These compounds exhibit varying degrees of receptor-binding affinity and efficacy as muscarinic ligands, indicating potential applications in neurological research and drug development (Macleod et al., 1990).
Structural Studies for Drug Design
The basic skeleton of penicillins, 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, synthesized from ethyl propiolate, underscores the structural relevance of bicyclic systems in drug design. This foundational research facilitates the development of novel β-lactam antibiotics and other therapeutics (Chiba et al., 1985).
Antitumor Activities
The concise synthesis of tryptanthrin spiro analogues, incorporating bicyclic structures akin to this compound, showcases a method for creating compounds with in vitro antitumor activity. These findings suggest the utility of such structures in developing new anticancer agents (Filatov et al., 2018).
Propiedades
IUPAC Name |
quinolin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(17-8-12-7-11(17)9-19-12)14-6-5-10-3-1-2-4-13(10)16-14/h1-6,11-12H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPTVIQIHMVLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)
![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)

![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)
![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382738.png)
![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)
![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2382743.png)

![N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)